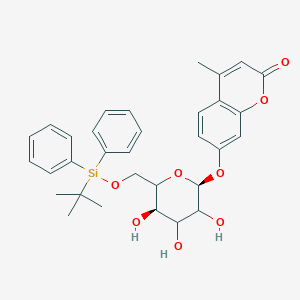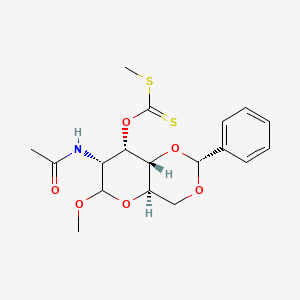
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an acetylamino group, a phenylmethylene group, and a carbonodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation to introduce the acetylamino group. The phenylmethylene group is then introduced through a benzylation reaction. Finally, the carbonodithioate group is added via a reaction with carbon disulfide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) undergoes various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonodithioate group can be reduced to form thiol derivatives.
Substitution: The phenylmethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenylmethylene derivatives.
Scientific Research Applications
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylmethylene group can participate in hydrophobic interactions. The carbonodithioate group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(Acetylamino)-2-hydroxybenzoate: Similar in having an acetylamino group but differs in the rest of the structure.
Methyl 2-(Acetylamino)-2-deoxy-alpha-D-glucopyranoside: Lacks the phenylmethylene and carbonodithioate groups.
Uniqueness
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups makes it a versatile compound in various scientific fields.
Properties
Molecular Formula |
C18H23NO6S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
O-[(2R,4aR,7R,8S,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methylsulfanylmethanethioate |
InChI |
InChI=1S/C18H23NO6S2/c1-10(20)19-13-15(25-18(26)27-3)14-12(23-17(13)21-2)9-22-16(24-14)11-7-5-4-6-8-11/h4-8,12-17H,9H2,1-3H3,(H,19,20)/t12-,13-,14-,15+,16-,17?/m1/s1 |
InChI Key |
ARBSEIVQJXIUNT-DAUWQXBBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)OC1OC)OC(=S)SC |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


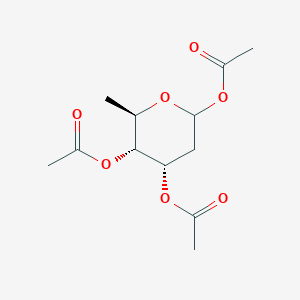
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)
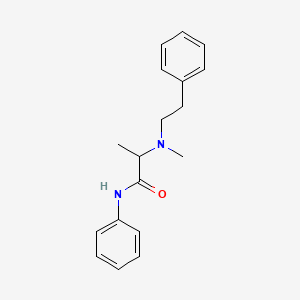


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
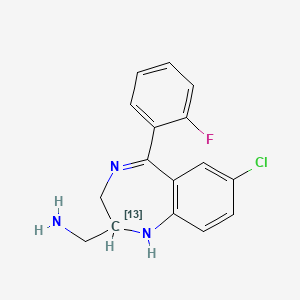
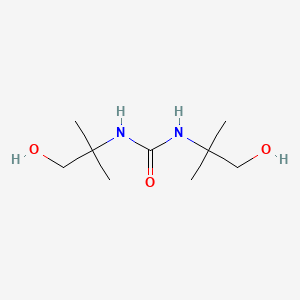
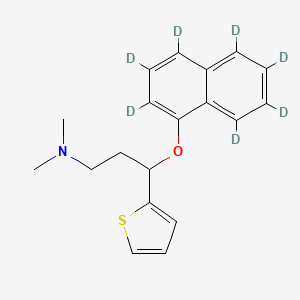
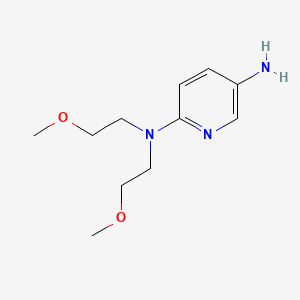
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
